5-(2-Fluorophenyl)nicotinonitrile molecular weight and formula
5-(2-Fluorophenyl)nicotinonitrile molecular weight and formula
An In-Depth Technical Guide to 5-(2-Fluorophenyl)nicotinonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(2-Fluorophenyl)nicotinonitrile, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The nicotinonitrile scaffold is a privileged structure found in numerous pharmacologically active agents, and the incorporation of a 2-fluorophenyl moiety can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This document details the compound's physicochemical properties, provides predicted spectroscopic data for structural confirmation, outlines a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and discusses its potential applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this versatile chemical building block.
Chemical Identity and Physicochemical Properties
5-(2-Fluorophenyl)nicotinonitrile is an aromatic compound featuring a pyridine ring substituted at the 3-position with a nitrile group and at the 5-position with a 2-fluorophenyl group. The precise characterization of its properties is fundamental for its application in synthetic and screening workflows.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(2-Fluorophenyl)pyridine-3-carbonitrile | N/A |
| Molecular Formula | C₁₂H₇FN₂ | Calculated |
| Molecular Weight | 198.19 g/mol | Calculated |
| Monoisotopic Mass | 198.05933 Da | Calculated |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=C(C=C2)C#N)F | N/A |
| CAS Number | Not broadly available. Varies by supplier. | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| XLogP3 | ~2.5 | Predicted value indicating moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | The molecule has no groups that can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the nitrile nitrogen can act as acceptors. |
| Rotatable Bonds | 1 | The C-C bond between the phenyl and pyridine rings. |
| Topological Polar Surface Area | 36.7 Ų | Calculated based on the nitrogen atoms. |
Spectroscopic Characterization for Structural Verification
Confirmation of the chemical structure and purity of 5-(2-Fluorophenyl)nicotinonitrile is achieved through a combination of spectroscopic techniques. The following sections describe the expected spectral features, which serve as a benchmark for analytical validation.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm).
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2-Fluorophenyl Protons (4H): These protons will appear as a complex multiplet system due to proton-proton and proton-fluorine couplings.
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Pyridine Protons (3H): The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct signals, likely downfield due to the electron-withdrawing nature of the ring nitrogen and the nitrile group. The H2 and H6 protons will likely appear as doublets or singlets with small meta-coupling, while the H4 proton will appear as a triplet or a more complex multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display 12 unique carbon signals.
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Nitrile Carbon (C≡N): A characteristic peak is expected in the 115-120 ppm range.
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Aromatic Carbons: Signals for the 11 aromatic carbons will appear between ~110 and 160 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups.
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C≡N Stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile group.
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C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹ will indicate the presence of the carbon-fluorine bond.
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Aromatic C=C and C-H Bending: Multiple bands will be observed in the fingerprint region (1400-1600 cm⁻¹) and C-H out-of-plane bending below 900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z ≈ 198.06 .
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Fragmentation: Common fragmentation patterns may include the loss of HCN (m/z -27) or other fragments from the aromatic rings.
Synthesis and Mechanistic Insights
The construction of the biaryl C-C bond between the pyridine and phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this transformation, offering high yields and tolerance for various functional groups.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-(2-Fluorophenyl)nicotinonitrile from 5-bromonicotinonitrile and (2-fluorophenyl)boronic acid.
Step-by-Step Protocol:
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Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromonicotinonitrile (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
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Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-(2-Fluorophenyl)nicotinonitrile.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
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Palladium Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is highly effective for a wide range of Suzuki couplings.
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Base (e.g., Na₂CO₃): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate complex.
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Solvent System (Dioxane/Water): This biphasic system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Caption: A generalized workflow for the synthesis of 5-(2-Fluorophenyl)nicotinonitrile.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing the synthesis. The process involves a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
The 5-(2-Fluorophenyl)nicotinonitrile scaffold is a valuable building block in medicinal chemistry due to the combined properties of its constituent moieties.
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Nicotinonitrile Scaffold: The nicotinonitrile (3-cyanopyridine) core is present in a variety of approved drugs and clinical candidates, often acting as a versatile scaffold for interacting with biological targets.[2][3] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2][4] Its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[2]
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Fluorine Substitution: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry.[5] The 2-fluoro substituent on the phenyl ring can significantly alter the molecule's properties by:
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Blocking Metabolism: Fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.
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Modulating pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen.
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Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones or form specific hydrogen bonds, enhancing target binding.
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This compound serves as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, where the pyridine and phenyl rings can be further functionalized to occupy specific pockets in an enzyme's active site.
Safety and Handling
5-(2-Fluorophenyl)nicotinonitrile should be handled with standard laboratory safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(2-Fluorophenyl)nicotinonitrile is a synthetically accessible and highly valuable heterocyclic compound. Its unique combination of a proven medicinal scaffold (nicotinonitrile) and a strategic fluorine substituent makes it a compelling building block for the development of novel therapeutics and advanced materials. The robust synthetic protocols available, such as the Suzuki-Miyaura coupling, ensure its accessibility for a wide range of research and development applications. The predictive spectroscopic data and mechanistic insights provided in this guide offer a solid foundation for its synthesis, characterization, and utilization.
References
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